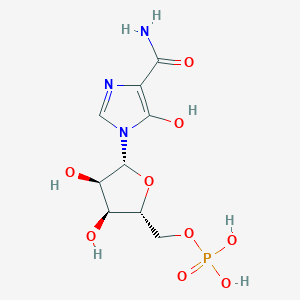

Bredinin 5'-monophosphate

Übersicht

Beschreibung

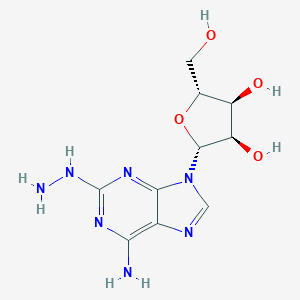

Bredinin 5’-monophosphate is a compound that is used clinically in Japan as an immunosuppressive drug . It is an adenosine analog and its molecular formula is C9H14N3O9P . The molecular weight of Bredinin 5’-monophosphate is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Synthesis Analysis

Bredinin 5’-monophosphate is thought to mimic the transition state of IMPDH catalysis . It is phosphorylated by adenosine kinase to bredinin-5’-monophosphate . The synthesis of bredinin 5’-monophosphate involves several side-chain functional group transformations .

Molecular Structure Analysis

The Bredinin 5’-monophosphate molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) . The molecule contains a total of 37 bond(s). There are 23 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 2 five-membered ring(s), 1 primary amide(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 2 secondary alcohol(s), 1 ether(s) (aliphatic), 1 phosphate(s) .

Chemical Reactions Analysis

Bredinin 5’-monophosphate selectively inhibits the activities of mammalian DNA polymerases in vitro . For pol., beta breMP acted by competing with both the substrate and template-primer. For pol. alpha, it acted by competing only with the substrate, and non-competitively with the template-primer .

Physical And Chemical Properties Analysis

The molecular weight of Bredinin 5’-monophosphate is 339.20 g/mol . The molecule consists of 14 Hydrogen atom(s), 9 Carbon atom(s), 3 Nitrogen atom(s), 9 Oxygen atom(s) and 1 Phosphorous atom(s) - a total of 36 atom(s) .

Wissenschaftliche Forschungsanwendungen

Inhibition of DNA Polymerases : Bredinin-5'-monophosphate selectively inhibits mammalian DNA polymerases, an action that potentially explains its immunosuppressive effects, particularly in lymphocyte differentiation (Horie et al., 1998). It achieves this by competing with the substrate and disrupting template-primer incorporation into the binding domain (Mizushina et al., 1998).

Impact on Cell Growth : Bredinin impedes cell growth by accumulating inosine monophosphate (IMP) and reducing xanthosine monophosphate (XMP), likely due to its 5'-phosphate form which inhibits IMP dehydrogenase and GMP synthetase (Kusumi et al., 1989). This effect is notable in both fetal and adult mouse lung cells, with fetal cells showing a higher sensitivity (Nakagawa et al., 1992).

Antitumor Effects : Modified versions of Bredinin, such as Bredinin 5'-oleyl and 5'-cetyl phosphates, demonstrate promising antitumor effects, surpassing bredinin in transplantable mouse tumors (Shuto et al., 1987). Bredinin also causes chromosomal damage in mammalian cells, highlighting its potential in cancer therapy (Sakaguchi et al., 1975).

Immunosuppressive and Antiviral Properties : Bredinin exhibits potent immunosuppressive activity and selective cytotoxicity against malignant lymphoma cells, making it a potential candidate for treating lymphatic leukemia and other cancers (Mizuno et al., 1974). It also shows potential as an antimalarial chemotherapy agent due to its ability to interfere selectively with the guanylate metabolism of malaria parasites (Webster & Whaun, 1982).

Chemical Synthesis and Modifications : Studies have successfully synthesized 5′-modified analogs of bredinin, a clinically useful immunosuppressant, using novel photochemical reactions (Shuto et al., 2000). This approach has led to the development of compounds with potent antitumor activity against various tumors (Yoshida et al., 1980).

Wirkmechanismus

Zukünftige Richtungen

Bredinin 5’-monophosphate has potential for future research and applications. It exhibits broad-spectrum antiviral activity . It has been clinically used as an immunosuppressive agent to prevent rejection reactions after kidney transplantation and to treat rheumatoid arthritis (RA) . These results suggest that bredinin has unique divergent effects on T lymphocyte subsets, and could be a useful therapeutic reagent for diseases with abnormal immune regulation .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R)-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O9P/c10-7(15)4-8(16)12(2-11-4)9-6(14)5(13)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,13-14,16H,1H2,(H2,10,15)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAFSMJDTUUAN-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40977565 | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62025-48-3 | |

| Record name | Bredinin 5'-monophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062025483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40977565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

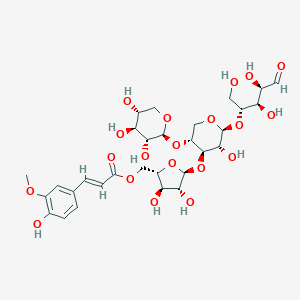

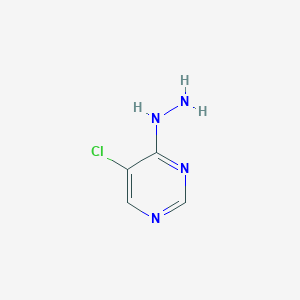

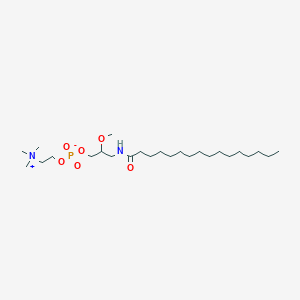

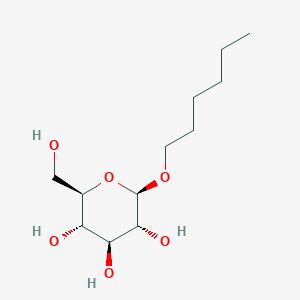

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B43788.png)

![[4,5-Diethoxy-2-(ethoxymethyl)oxan-3-yl] acetate](/img/structure/B43794.png)